ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate
Overview
Description
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate is a heterocyclic compound with a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by its unique structure, which includes a fused pyrrolo-diazepine ring system. It is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate involves several steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the reaction of a suitable precursor with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization of the propargylic derivatives using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo-diazepine compound.
Chemical Reactions Analysis
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolo ring structure but differ in their additional functional groups and biological activities.
Indole Derivatives: Indole derivatives also contain a fused ring system and are known for their diverse biological activities.
Tetrahydrobenzo[b]azepines: These compounds have a similar seven-membered ring structure and are used in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
ethyl 1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-6-9-10(14)12-4-3-5-13(9)7-8/h6-7H,2-5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHVZAUSZYHAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCNC(=O)C2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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